2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide
CAS No.: 1226427-20-8
Cat. No.: VC4426573
Molecular Formula: C18H17ClN4O2S
Molecular Weight: 388.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226427-20-8 |
|---|---|
| Molecular Formula | C18H17ClN4O2S |
| Molecular Weight | 388.87 |
| IUPAC Name | 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H17ClN4O2S/c1-25-15-5-3-2-4-12(15)9-21-17(24)8-14-11-26-18(22-14)23-16-7-6-13(19)10-20-16/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,20,22,23) |
| Standard InChI Key | UFRYYFRTEDRHLF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A thiazole ring at position 4, substituted with a 5-chloropyridin-2-ylamino group.
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An acetamide linker connecting the thiazole to a 2-methoxybenzyl moiety.
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A chloropyridine group, known for enhancing electrophilic reactivity and bioavailability .
The molecular formula is C₁₈H₁₆ClN₅O₂S, with a calculated molecular weight of 401.87 g/mol. Comparative analysis with analogs like N-(3-acetylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide (MW: 386.9 g/mol) highlights the influence of the methoxybenzyl group on steric and electronic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₅O₂S |
| Molecular Weight | 401.87 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (N, O, S atoms) |
| Rotatable Bond Count | 6 |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous structures suggest:
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¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons of benzyl and pyridine rings (δ 6.8–8.5 ppm), and thiazole protons (δ 7.2–7.5 ppm) .
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and C-Cl (~750 cm⁻¹).
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis likely follows a multi-step approach, as seen in related acetamide derivatives:
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Thiazole Formation: Condensation of 5-chloropyridin-2-amine with α-bromoacetophenone derivatives to form the 2-aminothiazole core.
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Acetamide Coupling: Reaction of the thiazole intermediate with 2-methoxybenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Purification: Chromatographic techniques (e.g., silica gel column) to isolate the target compound.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | EtOH, reflux, 12 h | 65–70 |
| Amide coupling | EDC, HOBt, DCM, RT, 24 h | 50–55 |
Industrial Scalability
Continuous flow reactors and catalytic optimization (e.g., palladium-catalyzed cross-couplings) could enhance yield and reduce waste. Computational modeling of reaction kinetics may further refine temperature and solvent selection.
Biological Activity and Mechanistic Insights
Table 3: Hypothesized Bioactivity Profile
| Target | Assay System | Predicted IC₅₀ (µM) |
|---|---|---|
| EGFR kinase | In vitro enzymatic | 0.8–2.5 |
| MDA-MB-231 cells | Cell viability | 10–15 |
Antimicrobial Effects
The thiazole and chloropyridine moieties are associated with:
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Gram-positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Fungal Pathogens: Inhibition of Candida albicans via ergosterol biosynthesis disruption .
Therapeutic Applications and Development
Oncology
The compound’s dual kinase inhibition and apoptosis induction position it as a candidate for:
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Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin).
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Targeted Delivery: Nanoparticle encapsulation to enhance tumor specificity.
Infectious Diseases
Structural analogs demonstrate broad-spectrum activity, suggesting potential against multidrug-resistant pathogens.
Comparative Analysis with Structural Analogues
Substituent Effects
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Methoxybenzyl vs. Acetylphenyl: The methoxy group enhances solubility (logP reduction by ~0.5 units) compared to acetyl-substituted analogs .
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Chloropyridine vs. Bromopyridine: Chlorine offers superior metabolic stability over bromine in hepatic microsomal assays .
Table 4: Analog Comparison
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